3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
This compound belongs to the 1,4-diazaspiro[4.6]undec-3-ene-2-thione class, characterized by a spirocyclic core with two nitrogen atoms and a thione group. The 4-bromophenyl substituent at position 3 and the 4-chlorobenzoyl group at position 1 distinguish it from analogs. The bromine and chlorine substituents likely enhance lipophilicity and influence binding interactions, making it a candidate for pharmacological studies .
Properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2OS/c23-17-9-5-15(6-10-17)19-21(28)26(20(27)16-7-11-18(24)12-8-16)22(25-19)13-3-1-2-4-14-22/h5-12H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQRGTSHFJZWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound, with the molecular formula C22H19BrClN3O3S and a molecular weight of 520.83 g/mol, contains various functional groups that may contribute to its pharmacological properties. The presence of bromine, chlorine, and nitro groups suggests significant reactivity and potential therapeutic applications.
Chemical Structure and Properties
The compound features a diazaspiro framework that includes both nitrogen and sulfur atoms, enhancing its reactivity. The spirocyclic nature allows for diverse chemical interactions, making it a candidate for various biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H19BrClN3O3S |
| Molecular Weight | 520.83 g/mol |
| CAS Number | 899910-90-8 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors involved in critical signaling pathways. Preliminary studies suggest that the compound may modulate enzyme activity, potentially influencing pathways related to pain management and cancer progression.
Biological Activity Studies
Research indicates that compounds with structural similarities to this diazaspiro compound exhibit diverse biological activities:
- Anticancer Activity : Compounds similar in structure have shown cytotoxic effects against various cancer cell lines. For instance, sesquiterpenes with similar frameworks have demonstrated significant anticancer properties, suggesting that this compound may also possess similar effects.
- Analgesic Properties : Related spiro heterocycles have been noted for their analgesic effects, indicating potential applications in pain management.
Case Studies
A study on related compounds demonstrated that halogenated derivatives significantly enhance biological activity due to increased lipophilicity, which facilitates better interaction with biological targets. For example:
- Compound Comparison :
| Compound Name | IC50 (µM) | Notable Features |
|---|---|---|
| 3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl) | 0.46 ± 0.02 | High potency against A549 lung cancer cells |
| 5-Fluorouracil (Control) | 4.98 ± 0.41 | Standard anticancer drug for comparison |
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The unique structure allows for various nucleophilic and electrophilic reactions:
- Key Synthetic Steps :
- Formation of the spirocyclic core through cyclization.
- Introduction of bromophenyl and chlorobenzoyl moieties via substitution reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include substituent type (halogens, alkyl groups), position, and spiro ring size. Below is a comparative analysis of selected analogs (Table 1):
Table 1: Structural and Molecular Comparison of Diazaspiro Compounds
Key Observations:
Substituent Effects: Halogens: Bromine (atomic radius: 1.85 Å) and chlorine (0.99 Å) increase molecular weight and lipophilicity compared to fluorine (0.64 Å) or methyl groups. This may enhance membrane permeability but reduce aqueous solubility . Benzoyl vs.
Spiro Ring Size :
- Compounds with spiro[4.6] (e.g., target compound) have larger ring systems than spiro[4.5] analogs (e.g., C15H16Cl2N2S in ). This difference may affect conformational flexibility and steric interactions in binding pockets .
Biological Relevance :
- highlights a diazaspiro[3.3]heptane derivative as a vasopressin antagonist, suggesting that spirocyclic cores are pharmacologically relevant. The target compound’s halogenated substituents may confer specificity for similar neuropsychiatric targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
